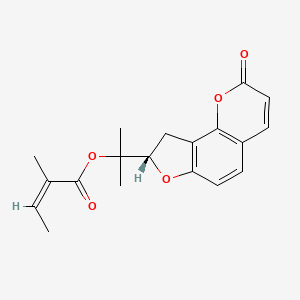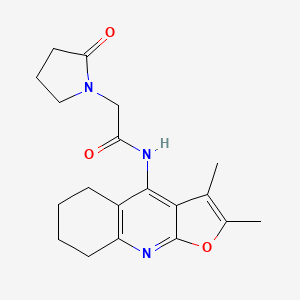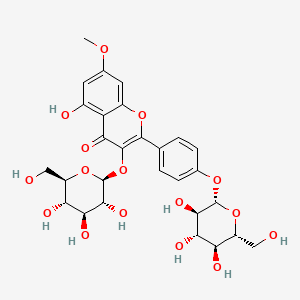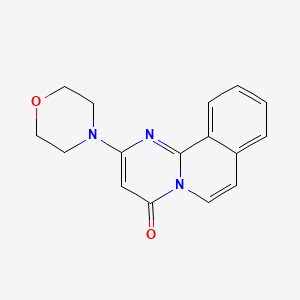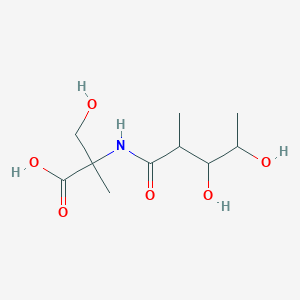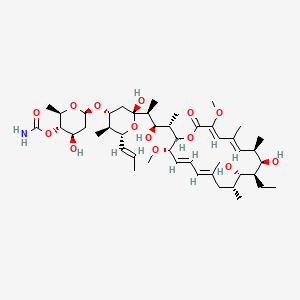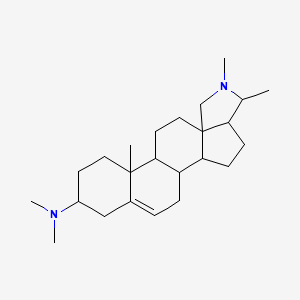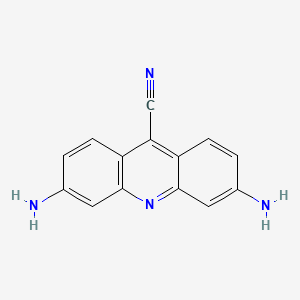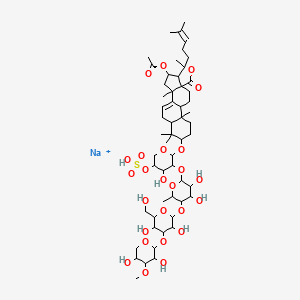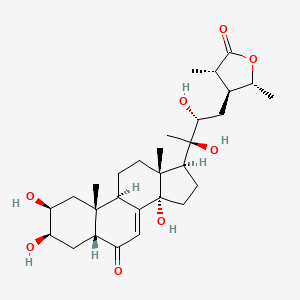
Cyasterone
Vue d'ensemble
Description
La cyasterone est un ecdystéroïde naturel, une classe de stérols polyhydroxylés, dérivée des racines de la plante Cyathula officinalis. Les ecdystéroïdes sont connus pour leur rôle dans la mue et la métamorphose des insectes et des crustacés, mais ils présentent également une large gamme d’activités pharmacologiques chez l’homme, notamment des effets anabolisants, adaptogènes et anti-inflammatoires .
Applications De Recherche Scientifique
Cyasterone has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a precursor for the synthesis of various ecdysteroid derivatives with enhanced biological activities.
Biology: Promotes the migration and osteogenesis of mesenchymal stem cells, accelerating fracture healing.
Medicine: Exhibits protective effects against steroid-induced osteonecrosis of the femoral head and sepsis-related acute lung injury
Industry: Potential use in the development of pharmaceuticals for bone repair and anti-inflammatory treatments.
Mécanisme D'action
La cyasterone exerce ses effets par le biais de multiples voies moléculaires :
Anti-inflammatoire : Inhibe la production de cytokines pro-inflammatoires et l’activation de l’inflammasome NLRP3.
Stress Oxydatif : Réduit le stress oxydatif en activant la voie du facteur érythroïde 2 lié au facteur nucléaire (Nrf2).
Signalisation Cellulaire : Implique la phosphorylation d’AKT (Ser473) et de GSK3β (Ser9), conduisant à la régulation positive de Nrf2.
Composés Similaires :
20-Hydroxyecdysone : Un autre ecdystéroïde bien étudié avec des propriétés anabolisantes et adaptogènes similaires.
Ecdystérone : Connue pour son rôle dans la mue des insectes et ses applications thérapeutiques potentielles chez l’homme.
Unicité : La this compound est unique en raison de sa structure moléculaire spécifique et de sa capacité à promouvoir la cicatrisation osseuse et à protéger contre la nécrose osseuse et la lésion pulmonaire aiguë. Son interaction distincte avec les voies moléculaires telles que les voies Nrf2 et AKT/GSK3β la distingue des autres ecdystéroïdes .
Analyse Biochimique
Biochemical Properties
Cyasterone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to alleviate the apoptosis of bone marrow stem cells (BMSCs) induced by Dexamethasone via the PI3K/AKT signaling pathway .
Cellular Effects
This compound has been observed to have protective effects on various types of cells and cellular processes. For example, it has been found to reduce the apoptosis of rat BMSCs induced by Dexamethasone . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to attenuate sepsis-induced acute lung injury by activating nuclear factor erythroid2-related factor (Nrf2), which may be associated with AKT (Ser473)/GSK3β (Ser9) pathway activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, this compound was found to have a protective effect on steroid-induced Osteonecrosis of the femoral head, reducing the percentage of empty bone lacunae .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, it has been found to have a protective effect on steroid-induced Osteonecrosis of the femoral head in rats .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La cyasterone peut être synthétisée par l’extraction de constituants ecdystéroïdiens des racines et des tiges de Cyathula officinalis. Le processus d’extraction implique l’utilisation d’alcool aqueux, suivie d’une concentration, d’une dilution avec de l’eau et d’un traitement au butanol. Le solvant est ensuite distillé et le résidu est cristallisé dans un mélange alcool-acétone .
Méthodes de Production Industrielle : La production industrielle de la this compound implique une extraction à grande échelle à partir de sources végétales, en particulier d’espèces telles que Ajuga turkestanica et Cyathula officinalis. Le processus comprend plusieurs étapes d’extraction, de purification et de cristallisation pour obtenir de la this compound de haute pureté .
Analyse Des Réactions Chimiques
Types de Réactions : La cyasterone subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Une réaction notable est l’interaction avec le paraiodobenzoylisothiocyanate, conduisant à la formation de cyasteronoyl-thiocarbamates .
Réactifs et Conditions Communs :
Oxydation : La this compound peut être oxydée en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant du borohydrure de sodium ou de l’hydrure de lithium et d’aluminium.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme le paraiodobenzoylisothiocyanate pour former des dérivés thiocarbamate.
Principaux Produits :
Oxydation : Dérivés oxydés de la this compound.
Réduction : Formes réduites de la this compound avec des groupes hydroxyles modifiés.
Substitution : Cyasteronoyl-thiocarbamates et autres dérivés substitués.
4. Applications de la Recherche Scientifique
La this compound a été largement étudiée pour ses applications thérapeutiques potentielles :
Comparaison Avec Des Composés Similaires
20-Hydroxyecdysone: Another well-studied ecdysteroid with similar anabolic and adaptogenic properties.
Ecdysterone: Known for its role in insect molting and potential therapeutic applications in humans.
Uniqueness: Cyasterone is unique due to its specific molecular structure and its ability to promote bone healing and protect against osteonecrosis and acute lung injury. Its distinct interaction with molecular pathways like the Nrf2 and AKT/GSK3β pathways sets it apart from other ecdysteroids .
Propriétés
Numéro CAS |
17086-76-9 |
|---|---|
Formule moléculaire |
C29H44O8 |
Poids moléculaire |
520.7 g/mol |
Nom IUPAC |
(3S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16?,17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1 |
Clé InChI |
NEFYSBQJYCICOG-AQHKCISRSA-N |
SMILES |
CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O |
SMILES isomérique |
C[C@H]1C([C@H](OC1=O)C)C[C@H]([C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O |
SMILES canonique |
CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Cyasterone; AI3-44890; AI3 44890; AI344890 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of cyasterone?
A1: While the exact mechanism is not fully elucidated, this compound is known to exhibit its effects through interaction with ecdysteroid receptors (EcRs). These receptors are primarily known for their role in insect molting and metamorphosis. []
Q2: How does this compound's interaction with EcRs translate into its observed biological effects?
A2: Upon binding to EcRs, this compound can trigger a cascade of downstream signaling events. These events can lead to altered gene expression, influencing various cellular processes like growth, differentiation, and apoptosis. [, , ]
Q3: this compound has shown a protective effect in a rat model of steroid-induced osteonecrosis of the femoral head. What mechanisms are thought to be involved?
A3: Research suggests this compound can reduce apoptosis in rat bone marrow mesenchymal stem cells (BMSCs) induced by dexamethasone. This protective effect is believed to be mediated through the PI3K/AKT signaling pathway, which plays a crucial role in cell survival and proliferation. [] Additionally, in a rat model of steroid-induced osteonecrosis, this compound was shown to reduce the percentage of empty bone lacunae, indicating its potential in promoting bone repair. []
Q4: A study found that this compound treatment altered the gut microbiota composition in a mouse model of colorectal cancer. Can you elaborate on the observed changes and their potential significance?
A4: this compound administration in a BRAFV600E-mutant mouse model of colorectal cancer led to an increased diversity of the gut microbiota. [] Notably, there was a significant increase in the abundance of beneficial bacteria like Prevotellaceae, Muribaculaceae, and Ruminococcaceae in treated mice compared to controls. [] Conversely, the abundance of Erysipelotrichaceae, a bacterial family associated with gut inflammation, showed a positive correlation with tumor weight. [] These findings suggest that modulation of the gut microbiota could be one of the mechanisms by which this compound exerts its anti-cancer effects.
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C29H44O7 and a molecular weight of 504.64 g/mol. [, , ]
Q6: What spectroscopic data are available for the structural characterization of this compound?
A6: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, is widely used for elucidating the structure of this compound. [, , ] Additionally, mass spectrometry (MS) and Infrared (IR) spectroscopy provide complementary information about the molecular mass, fragmentation patterns, and functional groups present in this compound. [, , , ] X-ray diffraction analysis has also been employed to confirm the stereochemistry of this compound and its derivatives. []
Q7: What is known about the stability of this compound under various storage conditions?
A7: While specific studies on this compound's stability are limited within the provided research, it's known that phytoecdysteroids can degrade under certain conditions. Factors such as temperature, light exposure, and pH can impact their stability. [, ]
Q8: Does this compound exhibit any catalytic properties?
A8: The provided research focuses primarily on the biological activity of this compound, and there's no evidence suggesting this compound possesses inherent catalytic properties.
Q9: Have there been any computational studies investigating this compound's interactions with its biological targets?
A9: Yes, molecular docking studies have been used to predict the binding affinity and interactions of this compound with target proteins like the COVID-19 main protease (Mpro). [] These studies provide valuable insights into the potential mechanisms of action and guide further experimental validation.
Q10: Are there any established QSAR (Quantitative Structure-Activity Relationship) models for this compound and its analogs?
A10: While QSAR models specific to this compound are not explicitly mentioned in the provided research, studies have explored the structure-activity relationships of ecdysteroids. [] These investigations aim to understand how modifications in the ecdysteroid structure, such as the presence or absence of hydroxyl groups at specific positions, can influence their biological activity, potency, and selectivity. [] Such information is valuable for designing and developing more potent and selective ecdysteroid analogs for various applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


